molecular formula C11H9N3O2S B1404418 {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 1415719-68-4

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Cat. No. B1404418
M. Wt: 247.28 g/mol
InChI Key: INXMXWBPEWYKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is a chemical compound used in scientific research . Its diverse applications range from drug synthesis to material science, making it a valuable tool for advancing various fields of study.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .

Scientific Research Applications

1. Reactivity in 1,3-Dipolar Cycloaddition Reactions

3-Nitropyridine derivatives, closely related to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, have been studied for their reactivity in 1,3-dipolar cycloaddition reactions. These reactions afforded different substituted amines and tetrazolinones, demonstrating the potential of nitropyridyl isocyanates in chemical synthesis (Holt & Fiksdahl, 2007).

2. Complex Formation with Metal Ions

Research has shown that compounds similar to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine can form complexes with metal ions like Zn(II) and Cd(II). These studies provide insights into the chelating properties of these compounds, which could be useful in areas like coordination chemistry and materials science (Shen et al., 1998).

3. Synthesis of Novel Amides

The synthesis of N-(5-nitropyridin-2-yl) carboxamides using 3-nitropyridine, a related compound, showcases the chemical versatility of these types of compounds. Such synthetic pathways are significant for developing new organic molecules with potential applications in various fields (Amangasieva et al., 2018).

4. Anticancer Activities

Studies on compounds derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a structure related to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, have shown potential anticancer activities. This suggests a possible application in pharmaceutical research and drug development for cancer treatment (Demirci & Demirbas, 2019).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will help in the synthesis of more diverse functional groups and advance various fields of study.

properties

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMXWBPEWYKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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